molecular formula C16H23NO B4106408 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine

1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine

Cat. No. B4106408
M. Wt: 245.36 g/mol
InChI Key: FRGDTRFWFMUCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine, also known as DMMDA, is a chemical compound that belongs to the piperidine family. It is a white crystalline solid with a molecular weight of 263.4 g/mol. DMMDA has been the subject of scientific research due to its potential application in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors and modulating the release of neurotransmitters such as dopamine and serotonin. 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anti-inflammatory properties. It has also been shown to have anticonvulsant and neuroprotective effects. However, the exact dose-response relationship and toxicity profile of 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine are not well understood.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine is a controlled substance in many countries, and its use is restricted. Additionally, the exact mechanism of action and toxicity profile of 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine are not well understood, which limits its potential applications.

Future Directions

There are several future directions for research on 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine. One potential direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Another direction is to study its potential use as a building block for the synthesis of novel materials and polymers. Additionally, further research is needed to understand the mechanism of action and toxicity profile of 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine.

Scientific Research Applications

1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine has been studied for its potential application in various fields. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, it has been investigated as a potential pesticide due to its insecticidal and fungicidal properties. In medicine, 1-(2,4-dimethylbenzoyl)-2,6-dimethylpiperidine has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(2,4-dimethylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-8-9-15(12(2)10-11)16(18)17-13(3)6-5-7-14(17)4/h8-10,13-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGDTRFWFMUCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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